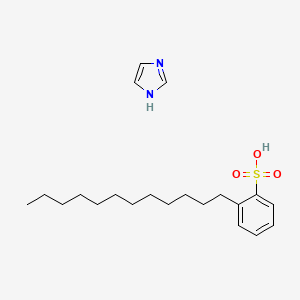

2-dodecylbenzenesulfonic acid;1H-imidazole

Beschreibung

Historical Development of Dodecylbenzenesulfonic Acid Chemistry

Dodecylbenzenesulfonic acid (DBSA) is a high-volume industrial surfactant that has been a cornerstone in the manufacturing of detergents and cleaning agents. chemicalbook.com Its development is closely tied to the petrochemical industry and the production of linear alkylbenzenes. wikipedia.org The primary synthesis route involves the sulfonation of dodecylbenzene (B1670861). chemicalbook.comwikipedia.org This process yields a mixture of linear alkylbenzene sulfonates, with DBSA being a major component. chemicalbook.com

The effectiveness of DBSA as a surfactant stems from its amphiphilic molecular structure, which features a long, hydrophobic dodecyl (C12) alkyl chain and a hydrophilic benzenesulfonate (B1194179) headgroup. chemicalbook.com This structure allows it to reduce the surface tension between water and oily substances, facilitating their mixing and removal. chemicalbook.com Historically, dodecylbenzene was produced with a branched alkyl chain, but environmental concerns over the poor biodegradability of branched alkylbenzene sulfonates led to a shift towards linear alkylbenzene sulfonates (LAS) in the mid-20th century. cir-safety.org DBSA is a key member of the LAS family, which remains one of the most widely used anionic surfactants globally. cir-safety.org Research into DBSA has focused on optimizing its synthesis, understanding its aggregation behavior in solution (micelle formation), and expanding its applications beyond detergents, for instance, as a catalyst in certain chemical reactions. chemicalbook.com

Evolution of Imidazole-Based Compounds in Chemical Research

The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, was first discovered in the 1840s and first synthesized by Heinrich Debus in 1858. mdpi.com Initially named glyoxaline, it was produced by reacting glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). mdpi.com The unique electronic structure of the imidazole ring makes it a versatile component in a vast array of chemical compounds. nih.gov It is a fundamental building block in nature, most notably in the amino acid histidine and its derivative histamine, which are crucial for many biological processes. wikipedia.org

The evolution of research on imidazole-based compounds has been extensive, particularly in medicinal chemistry. nih.govnih.gov The ability of the imidazole nucleus to engage in various biological interactions has led to the development of numerous drugs for treating a wide range of diseases, including fungal infections, cancer, and hypertension. nih.govnih.gov Beyond pharmaceuticals, imidazole derivatives are important in coordination chemistry for their ability to bind to metal cations, a property utilized in applications like immobilized metal affinity chromatography for protein purification. wikipedia.org The versatility in synthesizing and functionalizing the imidazole ring has made it a "privileged structure" in medicinal and materials chemistry, continually providing a rich source for chemical diversity and new applications. mdpi.com

Significance of Imidazolium-Derived Ionic Liquids in Contemporary Chemistry

Ionic liquids (ILs) are salts that are liquid at or near room temperature (typically below 100°C). frontiersin.orgacs.org Imidazolium-based salts are one of the most extensively studied classes of ILs. mst.edu These compounds are formed by the alkylation or protonation of the nitrogen atoms in the imidazole ring, creating an imidazolium (B1220033) cation. wikipedia.org The significance of imidazolium-derived ILs in modern chemistry is vast, primarily due to their unique and tunable physicochemical properties. frontiersin.orgmst.edu

Key properties that make them highly attractive include:

Negligible Vapor Pressure : This reduces air pollution and workplace exposure, positioning them as "green solvents" compared to volatile organic compounds. frontiersin.org

High Thermal Stability : They can be used over a wide range of temperatures. tandfonline.com

Tunability : Their physical and chemical properties, such as viscosity, melting point, and miscibility, can be finely tuned by modifying the structure of the cation (e.g., changing the length of the alkyl chains) and by selecting different anions. frontiersin.orgtandfonline.com

These characteristics have led to their widespread application in various fields. They are used as solvents in organic synthesis and catalysis, electrolytes in batteries and supercapacitors, and as media for nanomaterial synthesis. mst.eduyoutube.com Supported ionic liquids (SILs), where imidazolium ILs are immobilized on solid supports, combine the advantages of ILs with the benefits of heterogeneous systems, such as easy catalyst recovery and reuse. rsc.org The ability of the imidazolium ring to engage in π-π stacking and hydrogen bonding also influences its interaction with other molecules, a property exploited in applications like the dissolution of biomass. frontiersin.orgresearchgate.net

Overview of Research Directions for the Chemical Compound

The compound 2-dodecylbenzenesulfonic acid;1H-imidazole, formed by the acid-base reaction between DBSA and imidazole, is a protic ionic liquid. Research into this specific type of compound and its analogues focuses on combining the surfactant properties of the DBSA anion with the unique characteristics of the imidazolium cation.

A significant area of investigation is its application in the petroleum industry. One study details the synthesis of a series of surface-active ionic liquids by reacting 1-alkyl imidazole derivatives with dodecylbenzenesulfonic acid. nih.gov The resulting compounds were evaluated for their effectiveness as asphaltene dispersants. Asphaltenes are complex hydrocarbon molecules in crude oil that can precipitate and cause blockages during oil production and transport. The synthesized imidazolium dodecylbenzenesulfonate salts were found to be effective in postponing the onset of asphaltene precipitation, with their performance influenced by the alkyl chain length on the imidazolium cation. nih.gov

Further research explores the interfacial and aggregation behavior of these compounds. The interaction between imidazolium-based ionic liquids and anionic surfactants like sodium dodecylbenzene sulfonate (the sodium salt of DBSA) in aqueous solutions has been studied. researchgate.netornl.gov These studies show that the presence of the imidazolium cation can significantly alter the micellar properties of the surfactant, leading to the formation of larger aggregates due to electrostatic, hydrophobic, and π-π stacking interactions between the imidazolium cation and the sulfonate surfactant. researchgate.net These findings are crucial for applications in formulation science, enhanced oil recovery, and a variety of cleaning products.

Data Tables

Table 1: Physicochemical Properties of Dodecylbenzenesulfonic Acid

| Property | Value/Description | Reference(s) |

|---|---|---|

| Chemical Formula | C₁₈H₃₀O₃S | wikipedia.org |

| Appearance | Light yellow to brown liquid | oecd.org |

| Melting Point | 10 °C (50 °F; 283 K) | oecd.org |

| Boiling Point | 460 °C (860 °F; 733 K) (calculated) | oecd.org |

| Solubility in Water | The corresponding sodium salt readily dissociates. | oecd.org |

| Primary Use | Anionic surfactant in detergents | chemicalbook.com |

Table 2: General Properties of Imidazolium-Based Ionic Liquids

| Property | Description | Reference(s) |

|---|---|---|

| Cation Structure | Imidazole ring with nitrogen atoms typically substituted with alkyl groups. | mst.edu |

| Anion | Can be a simple halide or a complex organic/inorganic species. | tandfonline.com |

| Vapor Pressure | Extremely low / Negligible | frontiersin.org |

| Thermal Stability | Generally high, but dependent on the specific cation-anion pair. | tandfonline.com |

| Tunability | Properties like viscosity, melting point, and polarity can be modified by changing the cation and anion. | frontiersin.org |

| Key Applications | "Green" solvents, catalysis, electrolytes, materials synthesis. | mst.edu |

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

920958-66-3 |

|---|---|

Molekularformel |

C21H34N2O3S |

Molekulargewicht |

394.6 g/mol |

IUPAC-Name |

2-dodecylbenzenesulfonic acid;1H-imidazole |

InChI |

InChI=1S/C18H30O3S.C3H4N2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-2-5-3-4-1/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1-3H,(H,4,5) |

InChI-Schlüssel |

NVVZJDSVKLBXFW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C1=CN=CN1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthesis of the Imidazolium (B1220033) Cation Precursors

The imidazolium cation is typically formed through the alkylation or quaternization of 1H-imidazole or its derivatives. These processes involve the formation of a C-N bond at one of the nitrogen atoms of the imidazole (B134444) ring.

Quaternization is a fundamental process for creating imidazolium salts, which are a prominent class of ionic liquids. mdpi.com This reaction involves treating an N-substituted imidazole with an alkylating agent, which adds an alkyl or aryl group to the second nitrogen atom, resulting in a positively charged imidazolium cation. mdpi.comnih.gov The synthesis can be carried out in two steps: first, N-cyanoethylation of the acidic nitrogen of imidazole via Michael addition of acrylonitrile, followed by the quaternization of the second nitrogen atom with an alkyl halide like iodoacetamide. nih.gov

Unsymmetrical imidazolium salts can be conveniently prepared through direct aryl quaternization using arylboronic acids, a method that tolerates a broad range of functional groups. rsc.org Microwave irradiation has also been employed to accelerate the alkylation of N-containing heterocycles, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov

Table 1: Examples of Quaternization Reactions for Imidazolium Salt Synthesis

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

|---|---|---|---|---|

| Imidazole | Diiodomethane | 1,1-Bis(imadazoilum-1-yl) methylene (B1212753) iodide | Acetonitrile, 50 °C, 6h | mdpi.com |

| 1-phenyl-1H-imidazole | 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1-phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-imidazol-3-ium bromide | CH3CN, 100 °C, 12h | orientjchem.org |

This table is interactive. Click on the headers to sort the data.

N-alkylation is a crucial strategy for synthesizing precursors to imidazolium cations. The process can be performed on the parent 1H-imidazole or its substituted derivatives. nih.gov The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by the nature of the substituent, the alkylating agent, and the reaction medium. otago.ac.nz Generally, the reaction can proceed via an SE2' process for the free base or SE2cB kinetics for the imidazole anion. otago.ac.nz

A common method involves reacting imidazole with an alkyl halide, such as dodecyl bromide, in the presence of a base like sodium hydroxide (B78521) and a phase-transfer catalyst. prepchem.com Another approach uses sodium hydride in a solvent like tetrahydrofuran (B95107) (THF) to deprotonate the imidazole, followed by the addition of an alkyl halide. rsc.org The use of surfactants like sodium dodecyl sulfate (B86663) (SDS) in an aqueous basic medium has also been shown to be an efficient, solvent-free method for the N-1 alkylation of imidazoles. lookchem.com For less reactive alkyl halides, heating to around 60°C may be necessary to achieve a clean transformation. lookchem.com

Synthesis of the Dodecylbenzenesulfonic Acid Anion Precursors

The anionic component, dodecylbenzenesulfonic acid (DBSA), is a major industrial surfactant precursor produced through the sulfonation of dodecylbenzene (B1670861). wikipedia.orgsilverfernchemical.com

The most prevalent method for synthesizing DBSA is the electrophilic aromatic substitution reaction of dodecylbenzene. cosoonchem.comchemicalbook.com This is typically achieved by reacting linear dodecylbenzene with a sulfonating agent. researchgate.net Common sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), sulfur trioxide (SO3), and chlorosulfonic acid. cosoonchem.comalfa-chemistry.com

When using sulfuric acid, a large excess is often required to drive the reaction, as the water produced during the reaction dilutes the acid and slows the rate. alfa-chemistry.com The reaction with SO3 is very fast and exothermic, and to avoid side reactions like the formation of sulfones, the SO3 is often diluted with air or a solvent. alfa-chemistry.comgoogle.com The sulfonation of dodecylbenzene with SO3 gas can yield DBSA with a purity of 95-96%. researchgate.net Chlorosulfonic acid offers a milder, irreversible reaction that can be performed at room temperature and yields a high-purity product, though it produces toxic hydrogen chloride gas. cosoonchem.comalfa-chemistry.com

Table 2: Comparison of Sulfonating Agents for Dodecylbenzene

| Sulfonating Agent | Key Characteristics | Product Purity | Reference |

|---|---|---|---|

| Concentrated Sulfuric Acid | Requires excess agent; reversible reaction | Lower | alfa-chemistry.com |

| Fuming Sulfuric Acid (Oleum) | More reactive than H2SO4; can produce 88-90% LABSA | Moderate | researchgate.netalfa-chemistry.com |

| Sulfur Trioxide (SO3) | Highly reactive, fast, exothermic; requires dilution | 95-96% | researchgate.netalfa-chemistry.com |

This table is interactive. Click on the headers to sort the data.

To overcome the challenges of mass transfer limitations and strong exothermicity associated with traditional sulfonation, microreactors have emerged as an advanced technique. google.comresearchgate.net Microreactors offer significantly enhanced mixing and heat transfer, allowing for precise temperature control and minimizing the formation of by-products. google.comgoogle.com

In a microreactor system, dodecylbenzene and a sulfonating agent like liquid SO3 are rapidly mixed, often completing the initial, highly exothermic phase of the reaction almost instantaneously. google.comresearchgate.net This process can be set up as a continuous or cyclic flow. researchgate.net The use of a circulating microreactor, where the product is recycled back into the reactor with fresh dodecylbenzene, has been shown to improve the conversion rate to as high as 98%. google.com Studies have demonstrated that combining a microreactor for the initial sulfonation with a traditional tank reactor for an aging period can achieve a DBSA yield of 93.7%. researchgate.net

Formation of the 2-Dodecylbenzenesulfonic Acid;1H-Imidazole Compound

The final compound, this compound, is an acid-base salt. It is formed through the straightforward neutralization reaction between the acidic dodecylbenzenesulfonic acid (DBSA) and the basic 1H-imidazole.

In this proton-transfer reaction, the acidic proton from the sulfonic acid group (-SO3H) on DBSA is transferred to one of the nitrogen atoms of the 1H-imidazole ring. This results in the formation of the dodecylbenzenesulfonate anion and the protonated imidazolium cation. acs.org These oppositely charged ions are held together by strong electrostatic interactions. researchgate.net

The formation is analogous to the neutralization of DBSA with bases like sodium hydroxide to form sodium dodecylbenzenesulfonate (SDBS). chemicalbook.comgoogle.com The interaction is driven by the electrostatic attraction between the negatively charged sulfonate headgroup of the surfactant and the positively charged imidazolium ring. researchgate.net Research on related systems also points to other contributing interactions, such as π-π stacking between the benzene (B151609) and imidazolium rings and hydrogen bonding. researchgate.net The synthesis can be performed by simply mixing the two precursor components, often in a suitable solvent from which the final salt may precipitate or be isolated upon solvent removal. patsnap.com

Anion Exchange Procedures for Ionic Liquid Formation

Anion exchange, or metathesis, is a common and versatile method for synthesizing ionic liquids, including those based on imidazolium cations. The synthesis of ionic liquids often occurs in a two-step process where the first step is the formation of the desired cation, typically with a halide anion, and the second step involves exchanging this halide for the desired anion youtube.com.

This process starts with an imidazolium salt containing a simple, easily exchangeable anion, such as a halide (e.g., bromide or chloride). This precursor salt is then reacted with a salt containing the dodecylbenzenesulfonate anion. For instance, the synthesis of dicationic imidazolium salts has been successfully achieved by reacting a dibromide precursor with salts like silver tetrafluoroborate (B81430) (AgBF₄) or lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) in a suitable solvent such as water or methanol (B129727). nih.gov The reaction proceeds via a metathesis mechanism, where the less soluble inorganic salt (e.g., silver bromide) precipitates out of the solution, driving the reaction to completion and leaving the desired imidazolium ionic liquid in the solution. nih.gov

A generalized scheme for this process would involve reacting an imidazolium halide ([Imidazolium]⁺[Halide]⁻) with a salt of dodecylbenzenesulfonic acid (M⁺[DBSA]⁻), where M⁺ is typically a metal cation like sodium or silver.

Table 1: Examples of Anion Exchange Reactions for Imidazolium-Based Dicationic Ionic Liquids nih.gov

| Precursor 1 | Precursor 2 | Solvent | Product | Yield |

| [C₃(mim)₂][Br₂] | AgBF₄ | Distilled Water | [C₃(mim)₂][2BF₄] | 94% |

| [C₃(mim)₂][Br₂] | Cl₂CHCO₂Ag | Methanol | [C₃(mim)₂][2Cl₂CHCO₂] | 89% |

| [C₃(mim)₂][Br₂] | AgPF₆ | Distilled Water | [C₃(mim)₂][2PF₆] | 92% |

| [C₃(mim)₂][Br₂] | LiNTf₂ | Distilled Water | [C₃(mim)₂][2NTf₂] | 95% |

Direct Acid-Base Reaction Approaches

A more direct and atom-economical route to synthesizing this compound is through a direct Brønsted acid-base neutralization reaction. This method involves reacting the Brønsted acid, 2-dodecylbenzenesulfonic acid (DBSA), directly with the Brønsted base, 1H-imidazole.

This approach is often considered facile, cost-effective, and capable of producing high yields. dlsu.edu.ph The reaction is a straightforward proton transfer from the strong sulfonic acid to the nitrogen atom of the imidazole ring, forming the imidazolium cation and the dodecylbenzenesulfonate anion. dlsu.edu.phwikipedia.org The process can often be carried out by simply mixing the reactants, sometimes in a suitable solvent like ethyl acetate (B1210297), and stirring at room temperature. dlsu.edu.ph The absence of byproducts makes purification simpler compared to anion exchange methods.

Research on similar systems, such as the reaction of 1-methylimidazole (B24206) with various organic acids like lactic acid, succinic acid, and stearic acid, has demonstrated the effectiveness of this acid-base neutralization pathway for creating ionic liquids. dlsu.edu.ph

Green Chemistry Approaches in Compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of ionic liquids to reduce environmental impact. These approaches focus on minimizing waste, avoiding hazardous substances, reducing energy consumption, and utilizing renewable resources. nih.govmdpi.com For the synthesis of this compound, this involves developing solvent-free protocols and employing recyclable catalytic systems.

Solvent-Free and Aqueous Media Synthetic Protocols

Solvent-free synthesis is a cornerstone of green chemistry, aiming to eliminate the use of volatile and often toxic organic solvents. researchgate.net Dodecylbenzenesulfonic acid (DBSA) is particularly well-suited for such protocols as it can act as both a catalyst and a surfactant under solvent-free conditions. shirazu.ac.irresearchgate.net The synthesis of various organic compounds, including benzimidazole (B57391) derivatives, has been successfully demonstrated using solvent-free methods, sometimes enhanced by techniques like microwave irradiation to shorten reaction times and improve yields. nih.gov

Alternatively, using water as a reaction medium is another key green chemistry strategy. The synthesis of certain imidazolium-based ionic liquids via anion exchange has been effectively performed in distilled water, which is a benign and environmentally safe solvent. nih.gov One-pot reactions carried out "on-water" have also been developed for synthesizing imidazolium acetate ionic liquids in excellent yields.

Table 2: Comparison of Reaction Conditions for Heterocyclic Synthesis researchgate.net

| Entry | Conditions | Time | Yield (%) |

| 1 | Grinding | 3 h | 85 |

| 2 | US (42 kHz) | 3 h | 96 |

| 3 | Heating (70 °C) | 3 h | 96 |

| 4 | Reflux in EtOH | 12 h | 70 |

| 5 | Reflux in MeCN | 12 h | 65 |

Recyclable Catalytic Systems in Compound Formation

The development of recyclable catalysts is crucial for creating sustainable and cost-effective synthetic processes. Dodecylbenzenesulfonic acid itself is a prime example of a recyclable catalyst. As a surfactant-type Brønsted acid, DBSA has been used to catalyze various organic reactions, after which it can be recovered and reused for several cycles with little to no significant loss in its catalytic activity. shirazu.ac.irgoogle.com This recyclability makes it an economically and environmentally attractive option. shirazu.ac.ir

In addition to DBSA itself, other systems like sulfonic acid-functionalized Brønsted acidic ionic liquids (BAILs) have been developed as highly active and recyclable catalysts for various multi-component reactions. researchgate.net These catalysts often exhibit higher activity than traditional solid acid catalysts and can be easily separated from the reaction mixture and reused. researchgate.net

Table 3: Reusability of DBSA as a Catalyst in Xanthene Synthesis shirazu.ac.ir

| Cycle | Yield (%) |

| Fresh | 98 |

| 1 | 98 |

| 2 | 97 |

| 3 | 96 |

| 4 | 95 |

| 5 | 95 |

Purity Assessment and Yield Optimization in Synthetic Pathways

The successful synthesis of this compound is contingent not only on the chosen synthetic route but also on the methods used to assess its purity and optimize the reaction yield.

Purity assessment is critical to ensure the final product meets the required specifications and is free of unreacted starting materials or byproducts. The primary methods for characterization and purity verification of imidazolium-based ionic liquids are spectroscopic techniques. dlsu.edu.phnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is an indispensable tool. sapub.org It provides detailed structural information, confirms the formation of the imidazolium cation, and can detect impurities. researchgate.net Advanced NMR techniques can also investigate the interactions between the ions and with any residual solvent or water. rsc.orgnih.govnih.gov Fourier-Transform Infrared (FTIR) spectroscopy is another common method used to identify the characteristic functional groups present in the ionic liquid and confirm the successful synthesis. dlsu.edu.ph

Yield optimization is a key aspect of process development, aiming to maximize the amount of product obtained from a given amount of reactants. This is achieved by systematically adjusting various reaction parameters. acs.org Key factors include the choice of solvent, catalyst, reaction temperature, and reaction duration. acs.orgrsc.org For instance, in the synthesis of dodecylbenzenesulfonic acid, using a microreactor can improve the conversion rate to as high as 98% by ensuring rapid mixing and precise temperature control, thus avoiding side reactions. google.com The choice of base in N-alkylation reactions or the specific ionic liquid used as a solvent can also dramatically impact the final yield. acs.org A thorough optimization process is essential for developing a robust, efficient, and commercially viable synthesis. acs.org

Table 4: Illustrative Data on Yield Optimization by Solvent Choice

| Solvent | Reaction Time (h) | Yield (%) |

| Methyl Isobutyl Ketone | 12 | 40-65 |

| Basic Ionic Liquid [bmim]OH | 5 | 91.2 |

| DMSO | 12 | 67.3 |

| NMP | 12 | 53.4 |

(Data derived from a study on Sertindole synthesis, illustrating the principle of solvent optimization for N-alkylation reactions, a common step in forming substituted imidazoles) acs.org

Catalytic Mechanisms and Reaction Pathways

Role of the Chemical Compound as a Brønsted Acid Catalyst

The primary catalytic function of 2-dodecylbenzenesulfonic acid (DBSA) in its association with 1H-imidazole stems from its character as a strong Brønsted acid. The sulfonic acid group (-SO₃H) is a potent proton donor, capable of activating various functional groups and facilitating a range of acid-catalyzed transformations. The long dodecyl chain imparts surfactant properties, enabling unique catalytic behavior, particularly in aqueous media.

Catalysis of Multicomponent Condensation Reactions for Heterocycle Synthesis (e.g., Imidazole (B134444) Derivatives)

The synthesis of substituted imidazoles often proceeds through multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. DBSA is an effective catalyst for such transformations, particularly for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles.

In a typical synthesis, such as the Radziszewski reaction and its variations, DBSA catalyzes the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a nitrogen source (typically ammonium (B1175870) acetate). The Brønsted acid catalyst's role is to activate the carbonyl groups by protonation, thereby making them more susceptible to nucleophilic attack. The reaction proceeds through the formation of key intermediates, ultimately leading to the cyclization and subsequent aromatization to form the stable imidazole ring. The presence of 1H-imidazole in the catalytic system can influence the reaction environment, though DBSA serves as the principal proton-donating catalyst. Research has demonstrated the utility of DBSA in affording high yields of imidazole derivatives in water, highlighting its role as an environmentally benign catalyst.

Table 1: DBSA-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles

| Entry | Aldehyde | 1,2-Dicarbonyl | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Benzil | 30 | 95 |

| 2 | 4-Chlorobenzaldehyde | Benzil | 35 | 96 |

| 3 | 4-Methylbenzaldehyde | Benzil | 40 | 92 |

| 4 | 4-Methoxybenzaldehyde | Benzil | 45 | 94 |

This table presents representative data on the efficiency of DBSA in catalyzing the synthesis of various imidazole derivatives.

Facilitation of Dehydration Reactions in Aqueous Environments

A significant application of DBSA is its ability to catalyze dehydration reactions, such as esterifications and etherifications, directly in water. This capability is attributed to its dual function as a Brønsted acid and a surfactant.

In an aqueous medium, the DBSA molecules and hydrophobic substrates aggregate to form emulsion droplets or micelles. The interior of these aggregates is highly hydrophobic, creating a microenvironment that effectively excludes water molecules. As the dehydration reaction proceeds and produces water, this product is expelled from the hydrophobic reaction site into the bulk aqueous phase. This sequestration of water shifts the reaction equilibrium towards the product side, allowing for high conversion rates that are typically difficult to achieve for dehydration reactions in water. This mechanism avoids the need for azeotropic distillation or other water-removal techniques, offering a greener and more efficient process.

Application in C-Glycosylation and Esterification Processes

DBSA is a highly effective catalyst for esterification reactions. It facilitates the reaction between carboxylic acids and alcohols to produce esters, even under mild, solvent-free conditions or at room temperature. The catalytic cycle begins with the protonation of the carbonyl oxygen of the carboxylic acid by DBSA. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. The long hydrophobic chain of DBSA enhances its catalytic activity compared to other sulfonic acids, likely by improving interactions with nonpolar substrates.

While DBSA is well-documented in esterification, its application in C-glycosylation is not as established in scientific literature. C-glycosylation, the formation of a carbon-carbon bond at the anomeric center of a carbohydrate, typically employs Lewis acids or involves the activation of glycosyl donors as sulfonate leaving groups. Although sulfonic acids are involved in the latter strategy, the direct catalytic use of DBSA for C-glycosylation is not a commonly reported method.

Mechanistic Investigations of Catalytic Cycles

Understanding the detailed mechanisms of DBSA-catalyzed reactions is crucial for optimizing reaction conditions and expanding their applicability. This involves identifying key intermediates, transition states, and kinetic parameters.

Elucidation of Reaction Intermediates and Transition States

Mechanistic studies of DBSA-catalyzed reactions have provided insight into the key species involved.

Esterification: The generally accepted mechanism for acid-catalyzed esterification proceeds through a series of equilibrium steps. The key intermediate is the protonated carboxylic acid, which leads to the formation of a tetrahedral intermediate upon attack by the alcohol. The transition states involve the proton transfers and the formation and collapse of this tetrahedral species. The surfactant nature of DBSA suggests that these intermediates are stabilized within the hydrophobic core of micelles when the reaction is conducted in water.

Imidazole Synthesis: In the multicomponent synthesis of imidazoles, the reaction pathway involves several intermediates. The aldehyde first reacts with ammonia (B1221849) (from ammonium acetate) to form an imine. Concurrently, the 1,2-dicarbonyl compound can react with another molecule of ammonia to form a diamine intermediate. DBSA facilitates these condensation steps by protonating the carbonyls. The subsequent cyclization and dehydration steps are also acid-catalyzed, leading to the final aromatic imidazole product. The precise characterization of transition states requires advanced computational and spectroscopic methods, which remain an area of active investigation.

Kinetic Studies of Catalyzed Transformations

Kinetic studies provide quantitative data on reaction rates, allowing for a deeper understanding of the catalytic process. For DBSA-catalyzed esterification, studies have been conducted to determine the influence of various parameters.

Research on the esterification of oleic acid with methanol (B129727) catalyzed by 4-dodecylbenzenesulfonic acid revealed that the reaction rate increases with the hydrophobicity of the acid catalyst. This supports the micellar catalysis mechanism. The activation energy for this specific reaction has been experimentally determined, providing a quantitative measure of the temperature dependence of the reaction rate.

Table 2: Kinetic Parameters for Esterification of Oleic Acid

| Catalyst | Activation Energy (Ea) | Reaction Conditions | Reference |

| 4-dodecylbenzenesulfonic acid | 58.5 kJ/mol | Methanol, 60°C | Alegría and Cuellar (2015) |

| Sulfonated Biochar | 29.93 kJ/mol | Methanol, 65°C | El Saey et al. (2023) |

This table compares the activation energy for oleic acid esterification using DBSA with another solid acid catalyst, illustrating differences in catalytic efficiency.

Kinetic investigations into the multicomponent synthesis of imidazoles are less common. However, studies optimizing reaction conditions have shown that parameters such as catalyst loading, temperature, and reaction time significantly impact the yield, providing indirect kinetic insights. For instance, an optimal temperature is often observed, beyond which the disruption of micellar structures in aqueous media can lead to a decrease in the reaction rate.

Proposed Catalytic Activation Modes (e.g., Hydrogen Bonding Stabilization)

The catalytic activity of the 2-dodecylbenzenesulfonic acid;1H-imidazole complex is often attributed to specific activation modes, with hydrogen bonding playing a crucial role. In related systems, such as the hydrolysis of 2-(2'-imidazolium)phenyl hydrogen phosphate, the imidazolium (B1220033) group activates the reaction through hydrogen bonding. nih.gov It is proposed that the imidazolium N-H group forms a hydrogen bond with the leaving group, stabilizing the transition state and facilitating the reaction. nih.gov This mechanism involves a near-planar conformation between the imidazole and the substrate's aromatic ring to enable effective proton transfer. nih.gov This principle of intramolecular general acid catalysis, where the imidazolium moiety provides activation, serves as a model for understanding how the this compound complex can catalyze various chemical transformations. The sulfonic acid protonates the imidazole, creating an imidazolium ion that can then act as a proton donor and hydrogen-bond donor in catalytic cycles.

Influence on Polymerization Processes

The this compound system has a significant impact on the synthesis and modification of polymers, particularly conductive and aromatic polymers.

Doping and Co-doping Agent in Conductive Polymer Synthesis (e.g., Polyaniline, Polypyrrole)

Dodecylbenzenesulfonic acid (DBSA), a key component of the complex, is a widely used and highly effective dopant in the synthesis of intrinsically conductive polymers (ICPs) like polyaniline (PANI) and polypyrrole (PPy). mdpi.comjsirjournal.com During the oxidative polymerization of aniline (B41778) or pyrrole, DBSA acts as both a dopant and a surfactant. mdpi.comjsirjournal.com The sulfonic acid group protonates the polymer backbone, introducing charge carriers (polarons and bipolarons) and thereby increasing its electrical conductivity. mdpi.comresearchgate.net The long dodecyl tail enhances the solubility of the resulting doped polymer in common organic solvents, which is a significant advantage over polymers doped with simpler acids. mdpi.com

In the synthesis of polyaniline, PANI doped with DBSA (PANDB) can be prepared via chemical oxidative polymerization, resulting in a conductive, dark green product soluble in organic solvents. mdpi.com Similarly, for polypyrrole, using DBSA as a dopant in an inverse emulsion polymerization method yields a highly pure and soluble PPy-DBSA salt. jsirjournal.com The presence of DBSA is crucial for achieving high conductivity and processability in these materials. mdpi.comjsirjournal.com Studies have shown that PPy coatings doped with DBSA exhibit enhanced extraction efficiency for certain analytes due to multiple interactions involving the benzene (B151609) rings and long alkyl chains. frontiersin.org

Impact on Polymerization Kinetics and Molecular Weight Control

The use of sulfonic acid-imidazole systems can influence the kinetics of polymerization and the molecular weight of the resulting polymers. In the synthesis of PANI doped with DBSA, reaction time is a critical parameter affecting the final conductivity of the polymer, with an optimal time leading to the highest conductivity. mdpi.com For polypyrrole synthesized with DBSA, the intrinsic viscosity, which is related to molecular weight, was found to be dependent on the initial monomer concentration. jsirjournal.com

More precise control over molecular weight has been demonstrated using related imidazolium-based sulfonating agents. nih.gov In the sulfonation of polystyrene, for instance, the choice of sulfonating agent and reaction conditions allows for the preservation of the polymer's molecular weight distribution, avoiding side reactions like chain scission or crosslinking. nih.govacs.org This level of control is crucial for producing high-quality, functional polymers with predictable properties.

The table below summarizes findings from the sulfonation of polystyrene using 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl), a related imidazolium-based system, illustrating the control over polymer characteristics.

| Entry | Solvent | [Dsim]Cl/Styrene Ratio | Time (h) | Temp (°C) | Degree of Sulfonation (%) | Final Mn ( kg/mol ) | Final Đ (PDI) |

| 1 | DCM | 1.1 | 4 | 70 | 92 | 87 | 1.24 |

| 2 | DCM | 1.1 | 4 | 50 | 80 | 64 | 1.24 |

| 3 | DCM | 1.1 | 4 | 70 | 73 | 65 | 1.18 |

| 4 | DCM | 1.1 | 4 | 70 | 92 | 207 | 1.24 |

| Data adapted from studies on polystyrene sulfonation. nih.gov Mn = Number-average molecular weight, Đ (PDI) = Dispersity (Polydispersity Index), DCM = Dichloromethane. |

Control over Degree of Sulfonation in Aromatic Polymers

Achieving precise control over the degree of sulfonation (DS) in aromatic polymers is challenging, as traditional methods often use a large excess of sulfonating agents and can lead to polymer chain degradation. nih.govresearchgate.net However, imidazolium-based sulfonating agents, such as 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl), offer a solution to these challenges. nih.gov

Research has demonstrated that using stoichiometric or even substoichiometric amounts of [Dsim]Cl allows for precise control over the DS of polystyrene without altering reaction temperature or time. acs.org This method effectively sulfonates polystyrene with high yields (up to 92%) and high regioselectivity for the para position, while minimizing defects. acs.orgnih.gov The key to this control lies in using a good solvent for the polymer and maintaining mild reaction temperatures. acs.orgudel.edu This imidazolium-mediated approach is applicable to a wide range of aromatic polymers and provides a pathway for upgrading plastic waste into high-value electronic materials like PEDOT:PSS. nih.govudel.edu The by-products of the reaction can be recovered, allowing for the regeneration and reuse of the imidazolium-based sulfonating agent, which addresses economic and environmental concerns. nih.govacs.org

Supramolecular Assembly and Aggregation Behavior

The aggregation of 2-dodecylbenzenesulfonic acid;1H-imidazole in aqueous solutions is a complex process driven by the amphiphilic nature of the dodecylbenzenesulfonate anion and its interaction with the imidazolium (B1220033) counterion. This leads to the spontaneous formation of structured aggregates to minimize the unfavorable contact between the hydrophobic alkyl chains and water.

In aqueous solutions, 2-dodecylbenzenesulfonic acid (DBSA) on its own is known to form micelles above a certain concentration. The introduction of 1H-imidazole, which is protonated by the strong sulfonic acid, results in the formation of an imidazolium dodecylbenzenesulfonate salt. This catanionic system exhibits a rich phase behavior, including the formation of both micelles and vesicles.

Research on analogous systems, such as mixtures of sodium dodecylbenzenesulfonate (SDBS) and imidazolium-based ionic liquids, has shown that the strong electrostatic attraction between the sulfonate anion and the imidazolium cation, supplemented by π-π stacking between the benzene (B151609) and imidazole (B134444) rings and hydrogen bonding, promotes the formation of various aggregates. rsc.org Studies on the interaction of SDBS with histidine, which contains an imidazole group, have demonstrated a pH-dependent transition from micelles to vesicles. researchgate.net Vesicle formation is particularly favored at a pH below the pKa of the imidazole ring (around 6.0), where the imidazole is protonated, leading to strong attractive interactions with the anionic surfactant. researchgate.net

For the this compound system, a similar transition from micelles to vesicles can be anticipated as the concentration of the surfactant is increased. At lower concentrations, spherical or ellipsoidal micelles are likely to form. As the concentration increases, these micelles can grow and transform into more complex structures like vesicles, which are enclosed bilayer structures. This transition is influenced by the packing parameter of the surfactant, which is in turn affected by the effective size of the headgroup and the interactions between the dodecylbenzenesulfonate anion and the imidazolium cation.

A study on 4-dodecylbenzene sulfonic acid alone revealed a micelle-to-vesicle transition with increasing concentration, with a critical micelle concentration (CMC) of approximately 0.53 mM and a critical vesicle concentration (CVC) of about 2.14 mM. beloit.edu The presence of the imidazolium counterion is expected to influence these values.

Table 1: Critical Aggregation Concentrations of Analogous Surfactant Systems

| Surfactant System | Method | CMC (mM) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Sodium Dodecylbenzenesulfonate (SDBS) | Surface Tension | 0.0016 M | Room Temp | beloit.edu |

| 4-Dodecylbenzene Sulfonic Acid (DBSA) | Various | ~0.53 | Not Specified | beloit.edu |

| SDBS in the presence of Imidazolium IL | Tensiometry, Fluorescence, DLS | Not specified | Not Specified | researchgate.net |

The morphology and size of the aggregates formed by this compound can be characterized using techniques such as dynamic light scattering (DLS), and transmission electron microscopy (TEM).

In studies of similar catanionic systems involving dodecylbenzenesulfonate, the aggregates have been observed to transition from small micelles to larger vesicles. For instance, in mixtures of SDBS and histidine, small unilamellar vesicles with diameters of approximately 100 nm were spontaneously formed under acidic conditions. researchgate.net In another study involving SDBS and an imidazolium-based ionic liquid, the diameter of the micelles increased significantly upon the incorporation of the imidazolium cations. researchgate.net

For 4-dodecylbenzene sulfonic acid alone, the vesicles formed were found to be unilamellar with a size of around 80 nm. beloit.edu It is plausible that the aggregates of this compound would also fall within this size range, with the potential for the formation of larger, possibly multilamellar, vesicles depending on the specific solution conditions.

Table 2: Representative Aggregate Sizes in Analogous Systems

| Surfactant System | Aggregate Type | Size (nm) | Measurement Technique | Reference |

|---|---|---|---|---|

| SDBS + Histidine (acidic pH) | Unilamellar Vesicles | ~100 | Not Specified | researchgate.net |

| 4-Dodecylbenzene Sulfonic Acid | Unilamellar Vesicles | ~80 | Not Specified | beloit.edu |

| SDBS + Imidazolium Ionic Liquid | Micelles | Increased diameter | DLS | researchgate.net |

The self-assembly of this compound is highly sensitive to both the concentration of the surfactant and various environmental factors, most notably pH and temperature.

Concentration: As discussed, increasing the concentration of the surfactant is expected to drive the transition from monomers to micelles and subsequently to vesicles. This is a common feature of surfactants, where the geometry of the aggregates changes to accommodate more molecules in a thermodynamically favorable arrangement.

pH: The pH of the solution is a critical factor due to the acid-base equilibrium of the imidazole ring. As established in studies with SDBS and histidine, a lower pH (below the pKa of imidazole) favors the protonated state of the imidazole, enhancing the electrostatic attraction with the dodecylbenzenesulfonate anion. researchgate.net This strong interaction promotes the formation of stable, bilayer structures like vesicles. At higher pH values, where the imidazole is deprotonated, the electrostatic attraction is diminished, which would likely favor the formation of micelles or even lead to the disassembly of the aggregates.

Temperature: Temperature can influence the solubility of the surfactant, the strength of hydrophobic interactions, and the fluidity of the aggregate membranes. For DBSA vesicles, remarkable stability has been observed upon exposure to high temperatures. beloit.edu

Interfacial Phenomena and Adsorption Studies

The amphiphilic nature of this compound also dictates its behavior at interfaces, such as the liquid-air and liquid-solid interfaces. The compound is expected to be surface-active, reducing the surface tension of water and adsorbing onto various surfaces.

At the liquid-air interface, the dodecylbenzenesulfonate anions will orient themselves with their hydrophobic tails pointing towards the air and their hydrophilic sulfonate head groups, associated with imidazolium cations, remaining in the aqueous phase. This arrangement reduces the surface tension of the water.

At liquid-solid interfaces, the adsorption behavior will depend on the nature of the solid surface and the solution conditions. Studies on the adsorption of DBSA onto alumina (B75360) particles have shown that the process is strongly influenced by the pH of the suspension. nist.gov The adsorption can occur through electrostatic interactions or specific chemical reactions between the sulfonate group and the surface hydroxyl groups of the solid. nist.gov In the case of this compound, the presence of the imidazolium cation could further influence the adsorption process, potentially leading to the formation of admicelles (adsorbed bilayers) on the surface under certain conditions.

The adsorption of this compound onto a solid surface from an aqueous solution can proceed through several mechanisms.

Physical Adsorption: This is driven by non-covalent interactions such as:

Electrostatic Interactions: On a positively charged surface, the dodecylbenzenesulfonate anions would be strongly attracted. Conversely, on a negatively charged surface, the imidazolium cations could mediate adsorption.

Hydrophobic Interactions: The hydrophobic alkyl chains of the surfactant molecules can associate with each other and with hydrophobic regions on the solid surface, leading to aggregation at the interface.

Hydrogen Bonding: The imidazolium cation and the sulfonate anion can participate in hydrogen bonding with appropriate functional groups on the solid surface.

Chemical Adsorption (Chemisorption): This involves the formation of a chemical bond between the surfactant and the surface. For instance, the sulfonate group could react with surface hydroxyl groups to form a covalent bond. nist.gov

The combination of these interactions can lead to the formation of various adsorbed layers, from a simple monolayer to more complex bilayer structures or admicelles. The specific mechanism and the resulting film structure will be a function of the surfactant concentration, pH, temperature, and the chemical nature of the solid substrate.

Molecular Interactions in Asphaltene Dispersion and Inhibition

The ion-pair compound this compound plays a significant role in the dispersion and inhibition of asphaltene aggregation, a critical issue in the petroleum industry. This effectiveness stems from the distinct and synergistic actions of its two components: the 2-dodecylbenzenesulfonate anion and the imidazolium cation. The primary mechanisms involve a combination of electrostatic, acid-base, hydrophobic, and steric interactions that disrupt the self-association of asphaltene molecules.

The 2-dodecylbenzenesulfonic acid (DBSA) component is a powerful amphiphile. Its long dodecyl alkyl chain provides a nonpolar, hydrophobic tail, while the benzenesulfonic acid group constitutes a polar, hydrophilic head. This structure allows DBSA to interact with asphaltene particles, which are the heaviest and most polar fraction of crude oil. nih.govresearchgate.netresearchgate.net The primary modes of interaction for the DBSA component are:

Acid-Base and Hydrogen Bonding: Asphaltenes are known to have basic nitrogen sites. The acidic sulfonic acid group of DBSA can engage in strong acid-base reactions or form hydrogen bonds with these basic functionalities on asphaltene molecules. researchgate.net This interaction is often irreversible and is a key step in the dispersion process. researchgate.net

Ion-Pair Interactions: Molecular dynamics simulations have revealed strong electrostatic interactions between the dodecylbenzenesulfonate anion (DBS⁻) and protonated asphaltene molecules (AH⁺). nih.gov These interactions are significantly stronger than those observed with nonionic dispersants like alkylphenols. nih.gov Furthermore, the resulting asphaltene-dispersant ion pairs (AH⁺-DBS⁻) can interact with each other, promoting the formation of filamentous, rather than globular, flocculates which may be less detrimental to flow. nih.gov

Hydrophobic Interactions: The long alkyl chain of DBSA interacts with the nonpolar regions of asphaltene molecules via hydrophobic or van der Waals forces. researchgate.netresearchgate.net This "peptizing" action helps to solvate the asphaltenes within the oil medium. researchgate.net

Steric Hindrance: Once adsorbed onto the surface of asphaltene aggregates, the DBSA molecules arrange themselves with their alkyl tails extending into the oil phase. This creates a steric barrier that physically prevents asphaltene molecules from approaching each other and aggregating further. acs.org This process can form a protective shell around asphaltene aggregates, hindering flocculation. acs.org

The imidazole component, protonated as 1H-imidazolium, also contributes to the stabilization of asphaltenes. Imidazolium-based ionic liquids are recognized as effective asphaltene dispersants. acs.orgnih.gov Their contribution to inhibition arises from:

Electrostatic and Polar Interactions: The positively charged imidazolium ring can interact with negatively charged sites on asphaltene molecules or other polar functionalities through electrostatic attraction and hydrogen bonding. nih.gov

π-π Interactions: The aromatic imidazolium ring can participate in π-π stacking interactions with the polycyclic aromatic hydrocarbon (PAH) cores of asphaltenes. This can disrupt the self-associating π-π stacking between asphaltene molecules, which is a primary driver of aggregation. nih.gov Studies have shown that the adsorption of stabilizers on asphaltenes increases the distance between the aromatic sheets, thereby reducing aggregation. researchgate.net

When combined as an ion-pair, the 2-dodecylbenzenesulfonate anion and imidazolium cation work in concert. The DBSA component provides the primary anchoring and steric repulsion, while the imidazolium cation enhances the disruption of π-π stacking and provides additional electrostatic interactions. Molecular dynamics simulations show that DBSA can reduce both the rate and degree of asphaltene aggregation. acs.org The synergistic effect of these interactions leads to a reduction in the size of asphaltene clusters and enhanced stability of asphaltenes in crude oil. researchgate.net

| Interaction Type | Contributing Component | Mechanism | Reference |

|---|---|---|---|

| Acid-Base/Hydrogen Bonding | 2-Dodecylbenzenesulfonic Acid | The acidic -SO₃H group interacts with basic sites on asphaltene molecules. | researchgate.net |

| Ion-Pair Formation | 2-Dodecylbenzenesulfonate (DBS⁻) | Strong electrostatic attraction between DBS⁻ and protonated asphaltenes (AH⁺). | nih.gov |

| Hydrophobic Interaction | Dodecyl Chain | The nonpolar alkyl tail solvates asphaltene particles in the oil medium. | researchgate.net |

| Steric Hindrance | 2-Dodecylbenzenesulfonic Acid | Adsorbed molecules form a protective layer that prevents aggregation. | acs.org |

| π-π Stacking Disruption | Imidazolium Cation / Benzene Ring | The aromatic rings of the inhibitor interfere with asphaltene self-association. | nih.gov |

| Electrostatic Attraction | Imidazolium Cation | The positive charge on the imidazolium ring interacts with negative sites on asphaltenes. | nih.gov |

Role in Templating and Nanostructure Fabrication

Template for Mesoporous Nanoparticle Synthesis

The compound this compound functions as an effective templating agent in the synthesis of mesoporous nanoparticles, particularly mesoporous silica (B1680970) nanoparticles (MSNs). This capability is rooted in its nature as a surfactant salt, which can self-assemble into ordered structures that serve as scaffolds for the formation of inorganic materials.

The synthesis of MSNs typically involves the hydrolysis and condensation of a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), around surfactant micelles. researchgate.net The this compound compound acts as the surfactant in this process. In an aqueous solution above its critical micelle concentration, the amphiphilic ions arrange themselves into micelles. The hydrophobic dodecylbenzene (B1670861) tails form the core of the micelle, while the polar sulfonate and imidazolium head groups interface with the aqueous medium.

These micelles act as the structure-directing agent. The silica precursors condense around the ordered micellar structures. After the silica framework has been formed, the organic template is removed, typically through calcination or solvent extraction. This leaves behind a network of uniform pores, with the size and shape of the pores being determined by the original dimensions of the surfactant micelles.

Key factors influenced by the template include:

Pore Size: The length of the surfactant's alkyl chain is a critical determinant of the resulting pore diameter. Longer alkyl chains generally lead to larger micelles and, consequently, larger pores.

Pore Structure: The concentration and type of surfactant can influence the packing of the micelles (e.g., into hexagonal or cubic arrays), which dictates the final mesostructure of the material. researchgate.net The use of surfactant mixtures, such as a triblock copolymer with sodium dodecyl sulfonate, can be employed to synthesize highly ordered mesoporous materials. researchgate.net

Surface Area: The templating process creates materials with very high surface areas and large pore volumes, which are desirable for applications in catalysis, drug delivery, and separation. researchgate.net

Imidazolium-based ionic liquids have also been used independently as templates for MSN synthesis. bohrium.com Studies show that the length of the alkyl chain on the imidazolium cation influences the pore size and surface area of the resulting silica nanoparticles. The combination of a long-chain dodecylbenzenesulfonate anion and an imidazolium cation in a single compound provides a versatile and efficient templating system for fabricating these advanced nanomaterials.

| Parameter | Role of Template (this compound) | Reference |

|---|---|---|

| Formation of Micelles | Amphiphilic nature allows self-assembly into ordered micellar structures in solution. | researchgate.net |

| Direction of Silica Condensation | Silica precursors (e.g., TEOS) hydrolyze and condense around the exterior of the micelles. | researchgate.net |

| Control of Pore Size | The length of the dodecyl alkyl chain is a primary factor in determining the final pore diameter. | researchgate.net |

| Creation of Porosity | Removal of the organic template via calcination or extraction leaves a network of uniform pores. | researchgate.net |

Directing Agent in the Formation of Polymer Nanostructures

The compound this compound can also serve as a directing agent in the fabrication of polymer nanostructures. Its function in this context is again derived from its surfactant properties and the specific chemical nature of its constituent ions, which can influence polymerization processes and the self-assembly of block copolymers.

In emulsion polymerization, surfactants are used to stabilize droplets of monomer in a continuous phase (typically water). The this compound salt can form micelles that encapsulate the monomer, acting as nanoscale reactors where polymerization is initiated. The size and stability of these micelles directly influence the size, distribution, and morphology of the resulting polymer nanoparticles.

Furthermore, the components of the ion pair can be incorporated into polymer structures to impart specific functionalities that direct self-assembly.

Imidazole Functionality: Imidazole groups can be incorporated into polymer backbones to create pH-responsive materials. researchgate.net At a pH below the pKa of the imidazole group, the polymer is protonated and hydrophilic, while at a higher pH, it becomes neutral and hydrophobic. This change in solubility can trigger the self-assembly of the polymer chains into nanostructures like micelles or vesicles. researchgate.net

Block Copolymer Assembly: The principles of surfactant self-assembly are directly applicable to amphiphilic block copolymers. These macromolecules consist of covalently linked hydrophilic and hydrophobic polymer segments. nih.gov In a selective solvent, they self-assemble into various morphologies, including spherical micelles, cylindrical or worm-like micelles, and vesicles (polymersomes). nih.gov While not a block copolymer itself, a surfactant like this compound can influence this assembly process by altering solvent conditions or co-assembling with the polymers to modify the resulting nanostructure.

The use of imidazole compounds as protective or capping agents in the synthesis of nanoparticles is also well-documented. mdpi.com They can form a protective layer on the surface of growing nanoparticles, preventing aggregation and controlling the final size and shape. mdpi.comresearchgate.net In a similar fashion, the this compound compound can act as a stabilizer and directing agent during the synthesis of various polymer-based or composite nanostructures.

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical calculations are a powerful tool for investigating the intrinsic properties of molecular systems. For the 2-dodecylbenzenesulfonic acid;1H-imidazole complex, these studies focus on the electronic structure, reactivity, and potential reaction pathways.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to optimize the geometry of molecular complexes and analyze their stability and reactivity. google.com In the context of the this compound salt, DFT calculations can elucidate the nature of the ionic bond formed between the sulfonic acid and the imidazole (B134444) base.

DFT studies on similar imidazole derivatives have been used to determine optimized geometries, vibrational frequencies, and electronic properties. acs.orgnih.gov For the title compound, such calculations would involve optimizing the coordinates of the dodecylbenzenesulfonate anion and the imidazolium (B1220033) cation to find the minimum energy conformation. Key parameters that can be derived from these calculations include bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the complex.

Furthermore, DFT is instrumental in analyzing the electronic properties that govern reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. For related imidazole derivatives, DFT calculations have been used to compute these frontier orbital energies to understand their reactive behavior. acs.org

Table 1: Representative DFT-Calculated Electronic Properties (Note: This table is illustrative and based on typical values for similar compounds, as specific data for this compound is not readily available in the reviewed literature.)

| Parameter | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| ΔE (LUMO-HOMO) | HOMO-LUMO Energy Gap | 4.5 to 6.5 eV |

| Dipole Moment (µ) | Measure of molecular polarity | 10 to 15 D |

These parameters are critical for understanding the charge distribution and the propensity of the complex to engage in chemical reactions.

Molecular Electron Density Theory (MEDT) for Reaction Pathway Elucidation

While no specific studies employing Molecular Electron Density Theory (MEDT) for the this compound complex were identified in the reviewed literature, this theoretical framework is highly relevant for understanding its reaction mechanisms. MEDT posits that changes in electron density, rather than molecular orbital interactions, govern chemical reactivity.

For acid-base reactions, such as the proton transfer between dodecylbenzenesulfonic acid and imidazole, MEDT can be used to analyze the flow of electron density along the reaction coordinate. This would involve calculating the conceptual DFT reactivity indices, such as the electrophilicity and nucleophilicity indices, for the reactants. The reaction pathway could then be elucidated by mapping the changes in the electron localization function (ELF) to identify the formation of new bonds. This approach would provide a detailed mechanistic picture of the protonation of imidazole by the sulfonic acid.

Prediction of Molecular Reactivity and Site Selectivity

Quantum chemical calculations are invaluable for predicting the reactivity of different sites within a molecule. For the this compound complex, this is particularly useful for understanding how it interacts with other chemical species. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, performed as part of a DFT calculation, can determine the partial atomic charges on each atom. acs.org

These charge distributions reveal the most likely sites for electrophilic and nucleophilic attack. In the dodecylbenzenesulfonate anion, the oxygen atoms of the sulfonate group would be expected to have significant negative charges, making them nucleophilic centers. In the imidazolium cation, the acidic proton on the nitrogen atom and the adjacent carbon atoms are potential electrophilic sites.

Table 2: Illustrative Predicted Site Selectivity from NBO Analysis (Note: This table is illustrative and based on general principles of reactivity for the constituent ions.)

| Ion | Atom/Region | Predicted Reactivity | Rationale |

| Dodecylbenzenesulfonate | Sulfonate Oxygen Atoms | Nucleophilic | High negative charge density |

| Dodecylbenzenesulfonate | Aromatic Ring | Susceptible to Electrophilic Attack | Pi-electron system |

| Imidazolium | N-H Proton | Electrophilic (Acidic) | Positive partial charge |

| Imidazolium | C2 Carbon (between N atoms) | Electrophilic | Electron-withdrawing effect of nitrogen atoms |

This predictive capability is crucial for applications where the complex acts as a catalyst or a reactant, guiding the design of new chemical transformations. google.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into dynamic processes that are inaccessible to static quantum chemical methods.

Simulation of Aggregation Dynamics and Flocculation Suppression

One of the key applications of dodecylbenzenesulfonic acid and its salts is in the prevention of aggregation and flocculation, for instance, of asphaltenes in crude oil. MD simulations have been successfully used to probe the molecular mechanisms behind this inhibitory effect. While specific studies on the imidazole salt are not prevalent, research on dodecylbenzenesulfonic acid (DBSA) provides a strong model for its behavior.

Simulations have shown that DBSA molecules can interact with asphaltene aggregates, breaking the hydrogen bonds between them. The DBSA molecules then form a protective shell around the asphaltene aggregates, preventing them from flocculating. This is achieved through interactions between the DBSA and the asphaltene molecules, as well as through the self-association of the DBSA molecules. It is hypothesized that the this compound complex would behave similarly, with the dodecylbenzenesulfonate moiety playing the key role in interacting with and dispersing aggregates.

Analysis of Intermolecular Interactions and Solvation Effects

MD simulations are particularly well-suited for analyzing the complex web of intermolecular interactions that govern the behavior of molecules in solution. For the this compound complex, simulations can reveal how the ions interact with each other and with solvent molecules.

In aqueous environments, the imidazolium cation and the dodecylbenzenesulfonate anion will be solvated by water molecules. MD simulations can quantify the structure of these solvation shells, for instance, by calculating the radial distribution functions between the ions and water molecules. These simulations can also shed light on the formation of micelles. The hydrophobic dodecyl chains of the sulfonate anions would tend to aggregate, with the hydrophilic sulfonate head groups and the imidazolium cations exposed to the aqueous phase. This self-assembly is a critical aspect of its function as a surfactant. Molecular dynamics simulations have been used to study the aggregation behavior of similar imidazolium-based ionic liquids. researchgate.net

The simulations can also provide data on the strength and nature of intermolecular forces, such as hydrogen bonding between the imidazolium cation and water, and ionic interactions between the cation and anion. This detailed understanding of solvation and intermolecular forces is essential for predicting the macroscopic properties of solutions containing this compound.

Modeling Adsorption Behavior on Material Surfaces

The adsorption of dodecylbenzenesulfonic acid (DBSA), a primary component of the subject compound, on various material surfaces has been extensively modeled using computational techniques, primarily molecular dynamics (MD) simulations. These studies provide critical insights into the microscopic mechanisms governing the interaction of the surfactant with different interfaces.

MD simulations have been employed to investigate the adsorption of sodium dodecylbenzenesulfonate (SDBS), a salt of DBSA, onto silica (B1680970) surfaces from an aqueous solution. These simulations reveal that the surfactant molecules readily adsorb on the silica surface. The driving force for this adsorption is the interaction between the hydrophobic alkyl chain of the DBSA and the SiO2 surface. As more surfactant molecules adsorb, they can form a distinct layer and, at higher concentrations, may organize into hemi-cylindrical micelles on the surface. rsc.org

The choice of computational methods is crucial for accurately depicting these interactions. The CHARMm force field, in conjunction with water models like TIP3P, has been successfully used to simulate the behavior of dodecylbenzenesulfonate in aqueous systems and at interfaces. mdpi.com For more complex systems involving chemical reactions or significant electronic effects, reactive force fields like ReaxFF may be utilized to model the breaking and formation of chemical bonds during the adsorption process. quora.com

Theoretical investigations into the adsorption of similar molecules on surfaces like anthracite have shown that the process is typically physical adsorption. Van der Waals interactions are the predominant forces at play. The orientation of the adsorbed molecules can vary, with the polar head group sometimes pointing towards the surface and other times towards the liquid phase. researchgate.net The presence of the benzene (B151609) ring in the DBSA molecule contributes to a tighter packing arrangement on the surface. researchgate.net

Furthermore, computational studies on related imidazole derivatives have utilized Density Functional Theory (DFT) to explore adsorption on surfaces like graphene. core.ac.uk These studies analyze parameters such as adsorption energies and electronic properties to understand the nature of the surface-adsorbate interaction. While not directly modeling the DBSA-imidazole complex, these studies on its constituent parts provide a robust framework for predicting its adsorption behavior. The DBSA moiety is expected to anchor to surfaces via its long alkyl chain, while the imidazole group can influence the electronic properties and orientation at the interface.

Theoretical Studies of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are crucial for understanding how the molecular architecture of a compound influences its chemical functions. For this compound, SAR analyses focus on its catalytic potential and how its solution properties are modulated by its structural components.

The catalytic efficacy of the this compound complex is primarily derived from the Brønsted acidity of the sulfonic acid group. Dodecylbenzenesulfonic acid (DBSA) is a well-established and efficient acid catalyst for a variety of organic transformations. mdpi.comcolumbia.edu Its long alkyl chain provides a degree of hydrophobicity, which can be advantageous in certain reaction media. core.ac.uk

The catalytic activity of DBSA has been demonstrated in several synthesis reactions:

Synthesis of 1,1-diacetates: DBSA acts as a mild, efficient, and reusable catalyst for the protection of aldehydes as 1,1-diacetates under solvent-free conditions. mdpi.com

Synthesis of Bis(indolyl)methanes: It serves as a biodegradable and effective Brønsted acid catalyst for the reaction of indoles with aldehydes in water. quora.com

Synthesis of Dihydroquinazolinones: DBSA catalyzes the one-pot, three-component condensation of isatoic anhydride, aldehydes, and amines in aqueous media. rsc.org

The table below summarizes the catalytic efficacy of DBSA in various reactions, highlighting its versatility as a Brønsted acid catalyst.

| Reaction | Substrates | Catalyst | Conditions | Yield (%) | Reference |

| Synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones | Isatoic anhydride, aromatic aldehyde, amine | DBSA | Aqueous media, Ultrasound, 40-42 °C | 80-92 | rsc.org |

| Synthesis of 1,1-diacetates | Aldehydes, Acetic anhydride | DBSA | Solvent-free, Room temperature | Excellent | mdpi.com |

| Synthesis of Bis(indolyl)methanes | Indoles, Aromatic aldehydes | DBSA | Water, 40 °C | Good to Excellent | quora.com |

This table is interactive. Click on the headers to sort the data.

The solution behavior of surfactants like this compound is profoundly influenced by the length of the hydrophobic alkyl chain. This is a cornerstone of surfactant science, with the alkyl chain length dictating key properties such as the critical micelle concentration (CMC) and the aggregation number of the resulting micelles. core.ac.ukwikipedia.org

The Critical Micelle Concentration (CMC) is the concentration above which surfactant monomers self-assemble into aggregates (micelles). A fundamental principle of surfactant behavior is that the CMC decreases as the length of the hydrophobic alkyl chain increases. wikipedia.org This is due to the hydrophobic effect; a larger alkyl group experiences a stronger thermodynamic push to minimize its contact with water, thus favoring micellization at lower concentrations. quora.com For linear alkylbenzene sulfonates (LAS), this trend is well-documented. researchgate.net

The Aggregation Number , which is the number of surfactant monomers in a single micelle, generally increases with increasing alkyl chain length. researchgate.net Longer alkyl chains lead to larger hydrophobic cores in the micelles, which can accommodate more monomers. Small-angle neutron scattering (SANS) studies on similar ionic liquid surfactants have confirmed that aggregation numbers increase linearly with the addition of carbon atoms to the alkyl chain. researchgate.net

The relationship between the alkyl chain length of linear alkylbenzene sulfonates and their CMC is illustrated in the table below.

| Alkyl Chain Length | Abbreviation | Critical Micelle Concentration (CMC) (mM) | Reference |

| 10 | C10 LAS | 6.9 | researchgate.net |

| 11 | C11 LAS | Not specified | researchgate.net |

| 12 | C12 LAS | Not specified | researchgate.net |

| 13 | C13 LAS | 0.44 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

This inverse relationship between alkyl chain length and CMC is a critical factor in the design of surfactant formulations for various applications. The dodecyl (C12) chain in the specified compound provides a balance of properties, but altering this chain length would systematically shift its solution behavior, impacting its efficacy in applications such as detergency, emulsification, and catalysis. nih.govtubitak.gov.tr Studies on imidazolium-based ionic liquids also confirm that increasing the alkyl chain length enhances surface activity and promotes aggregation. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization

High-Resolution Spectroscopic Probes for Molecular Structure

High-resolution spectroscopic techniques are instrumental in elucidating the molecular structure, connectivity, and interactions within the 2-dodecylbenzenesulfonic acid;1H-imidazole complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Positional and Connectivity Assignment

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For the ionic liquid formed from dodecylbenzenesulfonic acid and imidazole (B134444), NMR provides insights into the protonation of the imidazole ring and the environment of the different nuclei.

¹H NMR Spectroscopy:

In the formation of the imidazolium (B1220033) dodecylbenzenesulfonate salt, the imidazole molecule is protonated by the sulfonic acid. This protonation leads to significant changes in the chemical shifts of the imidazole protons. A study on a series of imidazolium-based ionic liquids, including one with dodecylbenzenesulfonate, showed characteristic downfield shifts for the imidazolium ring protons compared to neutral imidazole. nih.gov The proton on the nitrogen (N-H) becomes highly deshielded upon protonation. The chemical shifts are influenced by the solvent, concentration, and the nature of the anion. nih.gov

The ¹H NMR spectrum of the dodecylbenzenesulfonate anion would show characteristic signals for the aromatic protons and the aliphatic protons of the dodecyl chain. The protons on the benzene (B151609) ring would appear in the aromatic region, and their splitting pattern would depend on the substitution pattern. The long alkyl chain would give rise to a complex set of signals in the aliphatic region, with the terminal methyl group appearing as a triplet.

Interactive Data Table: Representative ¹H NMR Chemical Shifts

| Proton | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Imidazolium C2-H | 9.0 - 10.0 | Singlet |

| Imidazolium C4-H, C5-H | 7.5 - 8.5 | Multiplet |

| Aromatic (Benzenesulfonate) | 7.0 - 8.0 | Multiplet |

| Alkyl Chain (CH₂)n | 1.2 - 1.6 | Multiplet |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon framework of the compound. In imidazolium salts, the C2 carbon, situated between the two nitrogen atoms, is particularly sensitive to the electronic environment and typically appears significantly downfield. sapub.org The chemical shifts of the C4 and C5 carbons of the imidazolium ring are also informative. For the dodecylbenzenesulfonate anion, the spectrum would show distinct signals for the aromatic carbons and the carbons of the dodecyl chain. The carbon attached to the sulfonate group would be deshielded.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

| Carbon | Typical Chemical Shift (ppm) |

|---|---|

| Imidazolium C2 | 135 - 145 |

| Imidazolium C4, C5 | 120 - 125 |

| Aromatic (Benzenesulfonate) | 125 - 150 |

| Alkyl Chain (CH₂)n | 20 - 40 |

¹⁵N NMR Spectroscopy:

¹⁵N NMR spectroscopy directly probes the nitrogen atoms in the imidazolium cation. Studies on 1,3-disubstituted imidazolium salts have shown that the chemical shifts of the nitrogen atoms are sensitive to substitution, the type of anion, and the solvent. researchgate.net The protonation of the imidazole nitrogen atoms would lead to a significant change in their chemical shifts compared to the neutral molecule, providing direct evidence of salt formation. The typical range for ¹⁵N chemical shifts in imidazolium cations is between 196 and 211 ppm. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group and Interaction Analysis

FTIR spectroscopy is used to identify functional groups and study intermolecular interactions. In the spectrum of this compound, key vibrational bands confirm the structure and the proton transfer.